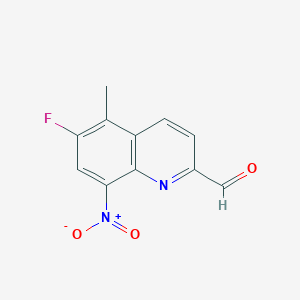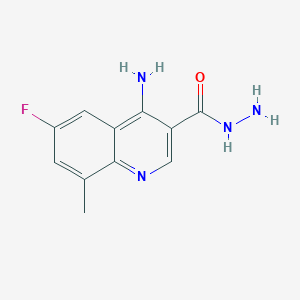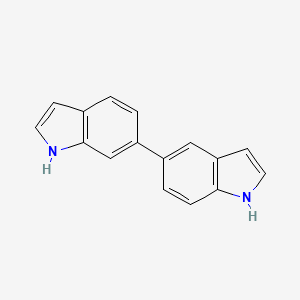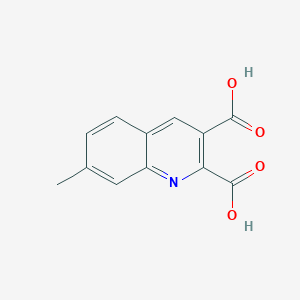
6-Fluoro-7-methyl-8-nitroquinoline-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Fluoro-7-methyl-8-nitroquinoline-2-carbaldehyde is a fluorinated quinoline derivative. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. The incorporation of fluorine into the quinoline structure often enhances the biological activity and stability of the compound, making it a valuable target for research and development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-7-methyl-8-nitroquinoline-2-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the nitration of 7-methylquinoline, followed by fluorination and subsequent formylation to introduce the carbaldehyde group. The reaction conditions often include the use of strong acids for nitration, fluorinating agents such as Selectfluor, and formylation reagents like Vilsmeier-Haack reagent.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors to control reaction conditions precisely and reduce the formation of by-products. The use of catalysts and advanced purification techniques such as chromatography and crystallization are also common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
6-Fluoro-7-methyl-8-nitroquinoline-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 6-Fluoro-7-methyl-8-nitroquinoline-2-carboxylic acid.
Reduction: 6-Fluoro-7-methyl-8-aminoquinoline-2-carbaldehyde.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-Fluoro-7-methyl-8-nitroquinoline-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial and anticancer properties due to its ability to interfere with cellular processes.
Industry: Utilized in the development of dyes and pigments due to its unique electronic properties.
Mecanismo De Acción
The mechanism of action of 6-Fluoro-7-methyl-8-nitroquinoline-2-carbaldehyde involves its interaction with biological targets such as enzymes and DNA. The nitro group can undergo reduction within cells, leading to the formation of reactive intermediates that can damage cellular components. The fluorine atom enhances the compound’s ability to penetrate cell membranes and reach intracellular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and DNA, leading to inhibition of enzyme activity and disruption of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 7-Fluoro-2-methylquinoline-8-boronic acid
- 6-Fluoro-7-methylquinoline-2-carbaldehyde
- 8-Nitroquinoline-2-carbaldehyde
Uniqueness
6-Fluoro-7-methyl-8-nitroquinoline-2-carbaldehyde is unique due to the presence of both a fluorine atom and a nitro group on the quinoline ring. This combination enhances its biological activity and stability compared to similar compounds. The presence of the carbaldehyde group also allows for further functionalization, making it a versatile intermediate in synthetic chemistry.
Propiedades
Fórmula molecular |
C11H7FN2O3 |
|---|---|
Peso molecular |
234.18 g/mol |
Nombre IUPAC |
6-fluoro-7-methyl-8-nitroquinoline-2-carbaldehyde |
InChI |
InChI=1S/C11H7FN2O3/c1-6-9(12)4-7-2-3-8(5-15)13-10(7)11(6)14(16)17/h2-5H,1H3 |
Clave InChI |
FHCHPSFFRDGWDR-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C2C=CC(=NC2=C1[N+](=O)[O-])C=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Chloro-1-(trimethylsilyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11878536.png)







![1,7-Diazaspiro[4.5]decane, 1-methyl-7-(3-pyridinyl)-](/img/structure/B11878579.png)



![N-(3-Fluorophenyl)-5-azaspiro[2.4]heptane-1-carboxamide](/img/structure/B11878603.png)
